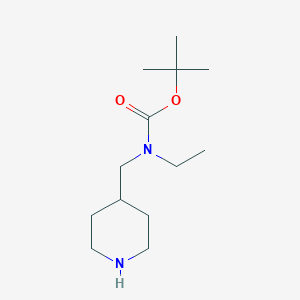

Ethyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Ethyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester” is a chemical compound with the molecular formula C13H26N2O2 . It is also known by other names such as “tert-butyl ethyl (piperidin-4-ylmethyl)carbamate”, “tert-butyl N-ethyl-N- (piperidin-4-ylmethyl)carbamate”, and "tert-butyl N-ethyl-N- [ (piperidin-4-yl)methyl]carbamate" .

Synthesis Analysis

The synthesis of such compounds often involves the use of carbamates in medicinal chemistry . The Steglich esterification is a widely employed method for the formation of esters under mild conditions . The transesterification of β-keto esters has widespread application in agrochemicals .

Molecular Structure Analysis

The molecular weight of this compound is 242.36 g/mol . The IUPAC name is "tert -butyl N -ethyl- N - (piperidin-4-ylmethyl)carbamate" . The InChI code is "InChI=1S/C13H26N2O2/c1-5-15 (12 (16)17-13 (2,3)4)10-11-6-8-14-9-7-11/h11,14H,5-10H2,1-4H3" .

Chemical Reactions Analysis

The reaction of tert-butyl esters with SOCl2 at room temperature provides acid chlorides in very good yields . Aqueous phosphoric acid is an effective, environmentally benign, selective and mild reagent for the deprotection of tert-butyl carbamates, tert-butyl esters, and tert-butyl ethers .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 242.36 g/mol . The computed properties include a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 5 . The Exact Mass is 242.199428076 g/mol and the Monoisotopic Mass is also 242.199428076 g/mol .

Wissenschaftliche Forschungsanwendungen

Drug Design and Pharmaceuticals

Piperidine derivatives, such as Ethyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Synthesis of Bioactive Molecules

A PCl3-mediated conversion of tert-butyl esters into esters and amides in one-pot under air is developed . This novel protocol is highlighted by the synthesis of skeletons of bioactive molecules and gram-scale reactions .

Organic Chemistry

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Biological Activity

Piperidines have been found to exhibit a wide range of biological activities . They are involved in multicomponent reactions that contribute to their biological activity .

Pharmacological Activity

Piperidines are involved in a variety of pharmacological activities . They are present in more than 7000 piperidine-related papers published during the last five years .

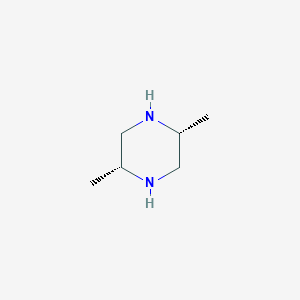

Enantiomeric Separation

Piperidine derivatives have been used in the enantiomeric separation of certain compounds . Enantiomeric excesses in the 22.9−93.5% range were observed for the enantiomeric separations of 1-phenyl-1-butanol, 4-phenyl-2-butanol, 1-(4-methoxyphenyl)-ethanol, and methyl mandelate .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

tert-butyl N-ethyl-N-(piperidin-4-ylmethyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-5-15(12(16)17-13(2,3)4)10-11-6-8-14-9-7-11/h11,14H,5-10H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTKIXLPXKKSGGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1CCNCC1)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60599243 |

Source

|

| Record name | tert-Butyl ethyl[(piperidin-4-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60599243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

158958-41-9 |

Source

|

| Record name | tert-Butyl ethyl[(piperidin-4-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60599243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid](/img/structure/B181904.png)

![N-[[5-(acetamidomethyl)-2,4-dimethylphenyl]methyl]acetamide](/img/structure/B181907.png)

![[(8R,9S,10R,13S,14S)-10,13-dimethyl-2,7,8,9,11,12,14,15-octahydro-1H-cyclopenta[a]phenanthren-17-yl] trifluoromethanesulfonate](/img/structure/B181908.png)